6,13-Diethynylpentacene
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Overview
Description
6,13-Diethynylpentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings. This compound is characterized by the presence of ethynyl groups at the 6 and 13 positions of the pentacene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Diethynylpentacene typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling 6,13-dibromopentacene with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,13-Diethynylpentacene undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form endoperoxides, particularly under light exposure.
Cycloaddition: It can participate in Diels-Alder reactions with suitable dienophiles, such as fullerenes.
Substitution: The ethynyl groups can be substituted with other functional groups through various organic reactions.
Common Reagents and Conditions
Oxidation: Photosensitized oxygen in solution under ambient light conditions.
Cycloaddition: Fullerenes like C60 or [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) in the presence of light.
Substitution: Various organic reagents depending on the desired functional group.
Major Products Formed
Oxidation: Endoperoxides.
Cycloaddition: Cycloadducts with fullerenes.
Substitution: Functionalized derivatives of this compound.
Scientific Research Applications
6,13-Diethynylpentacene has been widely studied for its applications in:
Organic Electronics: Used in OFETs and OPVs due to its excellent charge transport properties.
Material Science: Investigated for its potential in creating stable, high-performance organic semiconductors.
Photovoltaics: Utilized in the development of organic solar cells.
Mechanism of Action
The mechanism by which 6,13-Diethynylpentacene exerts its effects is primarily through its electronic properties. The ethynyl groups at the 6 and 13 positions enhance the compound’s stability and solubility, making it more suitable for use in organic electronic devices. The compound interacts with molecular targets such as fullerenes in OPVs, facilitating efficient charge separation and transport .
Comparison with Similar Compounds
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene: Known for its high stability and solubility.
Octafluoropentacene: Exhibits enhanced stability due to electron-withdrawing fluorine groups.
Uniqueness
6,13-Diethynylpentacene is unique due to its specific substitution pattern, which provides a balance between stability and electronic properties. Unlike other derivatives, it offers a combination of enhanced solubility and stability without significantly compromising its electronic performance .
Properties
CAS No. |
427879-51-4 |
---|---|
Molecular Formula |
C26H14 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
6,13-diethynylpentacene |
InChI |
InChI=1S/C26H14/c1-3-21-23-13-17-9-5-7-11-19(17)15-25(23)22(4-2)26-16-20-12-8-6-10-18(20)14-24(21)26/h1-2,5-16H |
InChI Key |
AJYFNAKUNPLDMC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C |
Origin of Product |
United States |
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